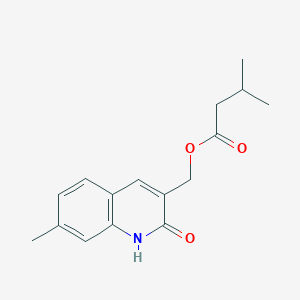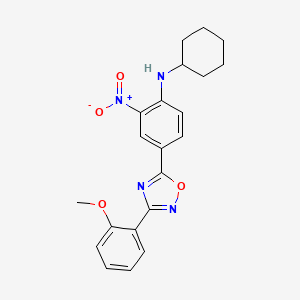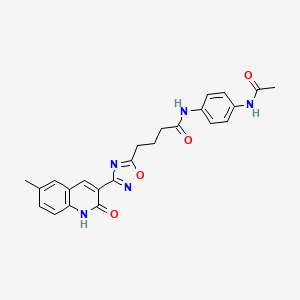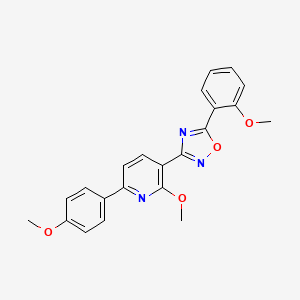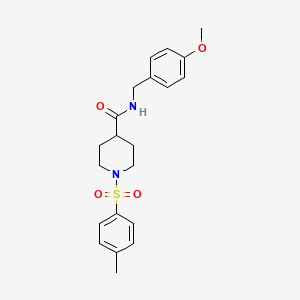
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, also known as CQ-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is classified as a quinoline derivative and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular membranes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and has potential therapeutic applications in the treatment of various types of cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit antiviral and antimicrobial activity, making it a potential candidate for the treatment of viral and bacterial infections. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has also been found to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in scientific research. One potential area of research is the development of new therapeutic applications for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in the treatment of various diseases, including cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide and its potential interactions with other compounds. Finally, the development of new synthetic methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide could lead to the production of new analogs with improved properties and potential therapeutic applications.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide involves the reaction of 2-hydroxy-7-methylquinoline with N-methylcyclohexanecarboxamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been widely used in scientific research due to its unique properties. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been shown to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVRFWGKVVIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)
